

An In-depth Technical Guide to (E)-N-Methylcinnamylamine-d3

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Compound of Interest		
Compound Name:	(E)-N-Methylcinnamylamine-d3	
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Abstract

(E)-N-Methylcinnamylamine-d3 is the deuterated isotopologue of (E)-N-

Methylcinnamylamine. Stable isotope-labeled compounds are crucial tools in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), where they serve as ideal internal standards. The incorporation of deuterium atoms results in a mass shift that allows for differentiation between the analyte and the standard, while maintaining nearly identical physicochemical properties. This guide provides a comprehensive overview of **(E)-N-Methylcinnamylamine-d3**, including its chemical properties, a detailed synthesis protocol, predicted analytical data, and its application as an internal standard in quantitative bioanalysis.

Chemical Properties and Data

(E)-N-Methylcinnamylamine-d3 is a synthetic compound where three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic labeling is key to its utility in analytical chemistry.



Property	(E)-N- Methylcinnamylamine-d3	(E)-N- Methylcinnamylamine
Synonyms	(2E)-N-(Methyl-d3)-3-phenyl-2- propen-1-amine	(E)-N-Methyl-3-phenyl-2- propen-1-amine, trans-N- Methylcinnamylamine
CAS Number	1795142-11-8	116939-14-1
Molecular Formula	С10Н10Д3N	C10H13N
Molecular Weight	~150.25 g/mol	147.22 g/mol
Exact Mass	150.1237 amu	147.1048 amu
Appearance	Expected to be a colorless to pale yellow oil	Not specified
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO	Not specified

Synthesis of (E)-N-Methylcinnamylamine-d3

The synthesis of **(E)-N-Methylcinnamylamine-d3** can be achieved through a one-pot reductive amination reaction. This method involves the reaction of **(E)**-cinnamaldehyde with methyl-d3-amine hydrochloride in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

Materials:

- (E)-Cinnamaldehyde
- · Methyl-d3-amine hydrochloride
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM), anhydrous
- Methanol (MeOH), anhydrous



- Saturated aqueous sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Argon or Nitrogen gas

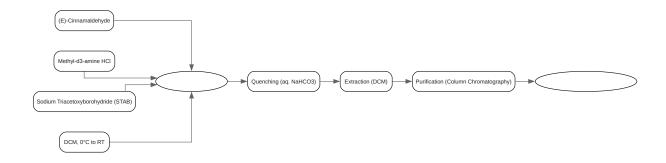
Procedure:

- To a round-bottom flask under an inert atmosphere (argon or nitrogen), add (E)-cinnamaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).
- Add methyl-d3-amine hydrochloride (1.2 eq) to the solution.
- Stir the mixture at room temperature for 30 minutes.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **(E)-N-**



Methylcinnamylamine-d3.

Synthesis Workflow Diagram



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Caption: Synthesis of **(E)-N-Methylcinnamylamine-d3** via reductive amination.

Analytical Characterization

The identity and purity of **(E)-N-Methylcinnamylamine-d3** would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for **(E)-N-Methylcinnamylamine-d3**. The absence of a proton signal for the N-methyl group and the presence of a characteristic 1:1:1 triplet in the ¹³C NMR for the deuterated methyl carbon are key indicators of successful synthesis.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.20-7.40	m	5H	Ar-H
6.55	d, J ≈ 16 Hz	1H	=CH-Ar
6.25	dt, J≈16, 6 Hz	1H	-CH=
3.40	d, J ≈ 6 Hz	2H	-CH ₂ -N

| 1.50 | s (broad) | 1H | NH |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
137.0	Ar-C (quaternary)
132.0	=CH-Ar
128.8	Ar-CH
127.5	Ar-CH
126.5	Ar-CH
128.0	-CH=
55.0	-CH ₂ -N

 $| 35.5 (t, J \approx 20 \text{ Hz}) | \text{N-CD}_3 |$

Predicted Mass Spectrometry Fragmentation

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular ion peak will be shifted by +3 m/z units compared to the unlabeled compound.



m/z	lon	(E)-N- Methylcinnamylami ne-d3	(E)-N- Methylcinnamylami ne
150/151	[M+H] ⁺	Expected	-
147/148	[M+H] ⁺	-	Expected
117	[C ₉ H ₉] ⁺	Expected	Expected
91	[C7H7]+	Expected	Expected
47	[CH ₂ =N ⁺ H(CD ₃)]	Expected	-
44	[CH ₂ =N ⁺ H(CH ₃)]	-	Expected

Application as an Internal Standard in LC-MS/MS

(E)-N-Methylcinnamylamine-d3 is an ideal internal standard for the accurate quantification of (E)-N-Methylcinnamylamine in complex matrices such as plasma or tissue homogenates. Its near-identical chromatographic behavior and ionization efficiency to the unlabeled analyte allow for correction of matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Quantitative Analysis

Sample Preparation:

- Spike a known amount of (E)-N-Methylcinnamylamine-d3 (internal standard) into the biological matrix sample.
- Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

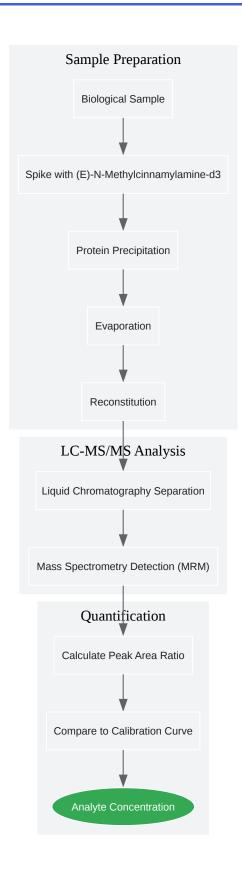


- LC Column: A C18 reverse-phase column is suitable.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- MS Detection: Electrospray ionization (ESI) in positive ion mode.
- MRM Transitions:
 - (E)-N-Methylcinnamylamine: e.g., m/z 148 → 117
 - **(E)-N-Methylcinnamylamine-d3**: e.g., m/z 151 → 117

Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.

Analytical Workflow Diagram





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Caption: Workflow for quantitative analysis using a deuterated internal standard.



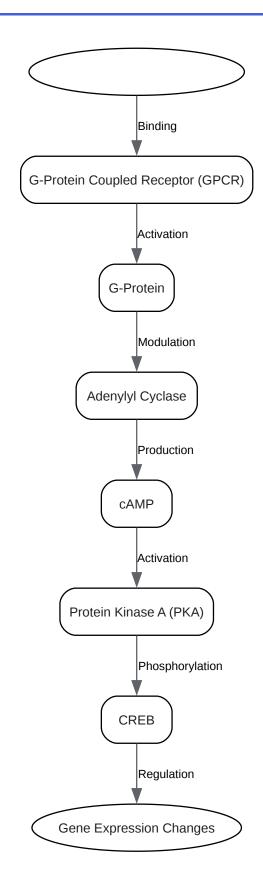
Potential Biological Significance and Signaling Pathways

While specific biological activities of (E)-N-Methylcinnamylamine are not extensively documented, cinnamylamine and its derivatives are known to possess a range of pharmacological properties. These compounds are structurally related to other biogenic amines and may interact with various receptors and enzymes. For instance, derivatives of cinnamamides have been shown to interact with cannabinoid receptors and transient receptor potential (TRP) channels, which are involved in pain sensation and inflammation.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to other bioactive amines, (E)-N-Methylcinnamylamine could potentially modulate signaling pathways involved in neurotransmission or inflammation. For example, it might interact with G-protein coupled receptors (GPCRs), leading to downstream effects on second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP₃).





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Caption: A potential GPCR signaling pathway modulated by (E)-N-Methylcinnamylamine.



Conclusion

(E)-N-Methylcinnamylamine-d3 is a valuable tool for researchers in analytical and pharmaceutical sciences. Its primary application as an internal standard in LC-MS-based quantification ensures the accuracy and reliability of analytical data. This technical guide provides the fundamental knowledge required for its synthesis, characterization, and application, empowering scientists to utilize this stable isotope-labeled compound in their research endeavors.

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